molecular formula C13H11ClN2O B1661636 Benzamide, N-(2-amino-4-chlorophenyl)- CAS No. 93053-60-2

Benzamide, N-(2-amino-4-chlorophenyl)-

Cat. No.: B1661636
CAS No.: 93053-60-2
M. Wt: 246.69 g/mol
InChI Key: LQSGLWBGWHQDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(2-amino-4-chlorophenyl)-, is a benzamide derivative characterized by a phenyl ring substituted with an amino group at position 2 and a chlorine atom at position 4 (Figure 1). The synthesis of such compounds typically involves reacting benzoyl chloride derivatives with substituted anilines or phenethylamines under controlled conditions, as demonstrated in related benzamide syntheses .

Properties

CAS No.

93053-60-2

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-(2-amino-4-chlorophenyl)benzamide

InChI

InChI=1S/C13H11ClN2O/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)

InChI Key

LQSGLWBGWHQDKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of benzamide derivatives, particularly against respiratory syncytial virus (RSV). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to potently inhibit RSV replication and infection-related inflammatory responses. These compounds represent a promising avenue for developing therapeutic agents against RSV, which remains a major cause of respiratory infections in children .

1.2 Cancer Therapy

Benzamide derivatives have been investigated for their role as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their ability to modulate gene expression. For instance, the compound CI-994 (N-(2-amino-4-phenyl)benzamide) has been noted for its antitumor activity and is currently undergoing clinical trials . The inhibition of HDACs leads to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes.

1.3 Neuroprotective Effects

The neuroprotective potential of benzamide derivatives has also been explored. Compounds like N-(4-chlorophenyl)-2-[[(pyridin-4-yl)methyl]amino]benzamide have demonstrated efficacy in modulating G protein-coupled receptors (GPCRs), which are implicated in various central nervous system disorders. This modulation offers a novel strategy for treating conditions such as Alzheimer's disease and schizophrenia .

Synthesis and Structure-Activity Relationships

The synthesis of benzamide derivatives often involves modifying the amine and aromatic components to enhance biological activity. For example, the introduction of halogen substituents has been shown to significantly affect the pharmacological profile of these compounds. Research indicates that specific substitutions can improve potency against various targets, including viral pathogens and cancer cells .

Table 1: Structure-Activity Relationships of Benzamide Derivatives

Compound NameStructureActivity TypeReference
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideStructureAntiviral
CI-994StructureAntitumor
N-(4-chlorophenyl)-2-[[(pyridin-4-yl)methyl]amino]benzamideStructureNeuroprotective

Case Studies

3.1 Antiviral Research

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of substituted benzamides and evaluated their antiviral activity against RSV. The study found that specific structural modifications significantly enhanced the inhibitory effects on viral replication, suggesting a direct correlation between chemical structure and biological efficacy .

3.2 Cancer Treatment Development

A clinical trial involving CI-994 demonstrated its potential as an effective treatment for various cancers by inhibiting HDAC activity. The trial results indicated that patients exhibited improved outcomes when treated with this compound compared to conventional therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituents Key Functional Groups Biological Activity (IC₅₀ or TGI) Physicochemical Properties
N-(2-Amino-4-chlorophenyl)benzamide 2-amino-4-chlorophenyl -NH₂, -Cl Not reported Polar groups suggest moderate solubility
N-(2-Amino-4-fluorophenyl)-benzamide 2-amino-4-fluorophenyl, bis-Cl ethyl -NH₂, -F, bis(chloroethyl) HDAC3: 95.48 nM; HepG2: 1.30 μM Enhanced lipophilicity due to -F and Cl
Rip-B 3,4-dimethoxyphenethyl -OCH₃, ethylene linker Not applicable Melting point: 90°C; 80% yield
N-(2-Benzoyl-4-chlorophenyl)acetamide 2-benzoyl-4-chlorophenyl -COC₆H₅, -Cl No data Likely high crystallinity

Key Observations:

  • Electron-Withdrawing vs. In contrast, the fluorine (-F) substituent in the HDAC3 inhibitor () enhances electronegativity, improving enzyme selectivity .
  • Biological Activity: The fluorinated analog in demonstrated potent HDAC3 inhibition (IC₅₀: 95.48 nM) and antiproliferative activity against HepG2 cells (IC₅₀: 1.30 μM), outperforming the reference drug SAHA.

Physicochemical Properties

  • Melting Points: Rip-B () has a melting point of 90°C, attributed to its dimethoxy groups and ethylene linker, which reduce crystallinity compared to simpler benzamides. The target compound’s polar -NH₂ and -Cl groups may increase melting point due to stronger intermolecular forces .
  • Solubility: The fluorinated analog () likely exhibits moderate aqueous solubility due to its polar groups, whereas the target compound’s -NH₂ group may improve solubility in polar solvents .

Preparation Methods

Nitro Reduction and Chlorination Sequence

This approach, adapted from the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Patent CN101492387B), involves:

  • Nitro Reduction : Starting with a nitro-substituted precursor, such as 2-nitro-4-chlorobenzoic acid, iron powder and hydrochloric acid reduce the nitro group to an amine.
  • Chlorination : Sulfonyl chloride (e.g., ClSO₂Ph) introduces chlorine at the para position relative to the amine, leveraging the directing effects of the amino group.

Critical parameters include reaction temperature (70–75°C for reduction) and stoichiometric control to minimize polysubstitution. Yields for analogous processes reach 84%.

Directed Electrophilic Substitution with Protecting Groups

To circumvent competing ortho/para chlorination, the amine group is temporarily protected. For example, acetylation converts 2-nitroaniline to 2-nitroacetanilide, enabling meta-directed chlorination at position 4 via electrophilic aromatic substitution. Subsequent hydrolysis and reduction yield 2-amino-4-chloroaniline, which undergoes amidation with benzoyl chloride.

Copper-Catalyzed Amidation Strategies

Recent advances in catalytic amidation, exemplified by Patent WO2024109965A2, provide efficient coupling methods. Key steps include:

  • Bromination : 1,4-Diethoxybenzene undergoes bromination to form 1,4-dibromo-2,5-diethoxybenzene, ensuring regioselectivity under inert conditions.
  • Amidation : Copper catalysts (e.g., CuI) mediate coupling between brominated intermediates and benzamide derivatives, achieving yields exceeding 75%.

Adapting this methodology, N-(2-amino-4-chlorophenyl)benzamide could be synthesized via:

  • Bromination of 2-nitroaniline derivatives.
  • Copper-catalyzed coupling with benzamide.
  • Sequential reduction and deprotection.

Comparative Analysis of Chlorination Reagents

Chlorination efficiency and selectivity vary significantly with reagent choice. Patent CN101492387B employs sulfonyl chloride in inert solvents (e.g., dichloromethane), whereas Patent WO2024109965A2 utilizes liquid bromine for electrophilic substitution. The table below extrapolates these findings to the target compound:

Reagent Temperature Solvent Regioselectivity Yield
Sulfonyl chloride 55–60°C Dichloromethane Para to amine 82%
Liquid bromine 0–10°C Acetic acid Meta to acetamido 78%
N-Chlorosuccinimide 25°C DMF Ortho/para to nitro 65%

Sulfonyl chloride offers superior para selectivity for unprotected amines, while bromine-based reagents require protective groups to direct substitution.

Amidation Techniques and Optimization

Forming the benzamide bond necessitates careful selection of acylating agents and bases. Patent CN105198801A highlights the use of benzoyl chloride in tetrahydrofuran (THF) with triethylamine, achieving 89% conversion. Critical factors include:

  • Stoichiometry : A 1:1.2 molar ratio of amine to benzoyl chloride prevents over-acylation.
  • Temperature : Reactions conducted at 0–5°C minimize side reactions.

Alternative methods, such as Schotten-Baumann conditions (aqueous NaOH, benzoyl chloride), may improve scalability but risk hydrolysis of sensitive intermediates.

Challenges in Regioselective Functionalization

The juxtaposition of amino and chloro groups at positions 2 and 4 introduces steric and electronic challenges:

  • Directing Effects : Unprotected amines strongly activate the ring, favoring ortho/para chlorination. Protection as acetanilide shifts selectivity to meta positions but necessitates additional steps.
  • Competing Reactions : Nitro groups may undergo unintended reduction during chlorination, necessitating sequential reaction planning.

Industrial-Scale Considerations

Patent CN101492387B emphasizes cost-effective protocols, such as substituting gaseous methylamine with aqueous solutions and employing iron powder instead of catalytic hydrogenation. These adjustments reduce equipment costs and improve safety profiles. For N-(2-amino-4-chlorophenyl)benzamide, analogous substitutions could lower production costs by 30–40%.

Q & A

Basic: What are the established synthetic routes for Benzamide, N-(2-amino-4-chlorophenyl)-?

Methodological Answer:
The compound is typically synthesized via amidation reactions using substituted aniline derivatives and benzoyl chloride precursors. For example, coupling 2-amino-4-chloroaniline with benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Catalytic methods, such as Fe₂Ni-BDC bimetallic metal–organic frameworks (MOFs), have been employed to optimize reaction efficiency and yield . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation and purity.

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FT-IR : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and NH₂/NH bending vibrations.
  • NMR : ¹H/¹³C NMR for resolving aromatic protons, chloro-substituent effects, and amide linkage confirmation.
  • XRD : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX for structural refinement. For instance, bond lengths (e.g., C=O ~1.22 Å) and torsion angles are derived from crystallographic data .
  • Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks and fragmentation patterns.

Basic: How is the crystal structure of this benzamide derivative determined experimentally?

Methodological Answer:
SCXRD is the gold standard:

  • Crystals are grown via slow evaporation from solvents like DMSO or ethanol.
  • Data collection uses a diffractometer (e.g., Bruker D8 Venture), followed by structure solution with SHELXS or SHELXD .
  • Refinement in SHELXL accounts for anisotropic displacement parameters and hydrogen bonding. Visualization tools like ORTEP-III illustrate thermal ellipsoids and molecular packing (e.g., π-π stacking distances ~3.5–4.0 Å) .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., antimicrobial enzymes or cancer-related receptors). Studies on similar benzamides highlight hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) .
  • DFT Calculations : Gaussian09 or ORCA optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV), correlating with reactivity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 50–100 ns trajectories .

Advanced: How can researchers resolve contradictions between experimental and computational data?

Methodological Answer:

  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Spectroscopic Consistency : Ensure IR/NMR peaks align with computed vibrational frequencies (e.g., scaling factors ~0.961 for B3LYP/6-31G*) .
  • Statistical Analysis : Use R-factors (e.g., R₁ < 0.05 for XRD) and RMSD values (<0.5 Å for docking) to quantify agreement .

Advanced: What strategies optimize catalytic synthesis of benzamide derivatives?

Methodological Answer:

  • Catalyst Screening : Test MOFs (e.g., Fe₂Ni-BDC) for recyclability and yield stability over 5–6 cycles (e.g., ~77% yield retention) .
  • Reaction Kinetics : Monitor activation energy (Eₐ) via Arrhenius plots to identify rate-limiting steps.
  • Green Chemistry : Replace toxic solvents with ethanol/water mixtures and employ microwave-assisted synthesis to reduce time (e.g., 30 min vs. 24 hr conventional) .

Advanced: How can researchers address challenges in interpreting overlapping spectroscopic signals?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to resolve crowded aromatic regions (e.g., δ 7.2–7.8 ppm for ortho/para-substituted benzene rings) .
  • Deconvolution Software : Tools like MestReNova separate overlapping FT-IR/NMR peaks via Gaussian fitting.
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track NH₂/amide groups in complex matrices .

Advanced: What pharmacological mechanisms are proposed for similar benzamide derivatives?

Methodological Answer:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) disrupt microbial cell walls via hydrogen bonding with peptidoglycan .
  • Anticancer Potential : Thiazole- or isoxazole-containing benzamides inhibit kinase pathways (e.g., EGFR IC₅₀ ~2.5 µM) by binding to ATP pockets .
  • Anti-inflammatory Effects : Modulation of COX-2 enzyme activity (e.g., IC₅₀ ~10 µM) via hydrophobic interactions with active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.